2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide
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Overview
Description
2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide is a complex organic compound that features a combination of bromophenyl, sulfanyl, fluoro, and phenylpiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the bromophenyl sulfanyl intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate acylating agent under basic conditions to form the bromophenyl sulfanyl intermediate.
Coupling with the fluoro-phenylpiperazine: The intermediate is then coupled with 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation reactions: Products include sulfoxides and sulfones.
Reduction reactions: Products include the thiol form of the compound.
Scientific Research Applications
2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used to study the effects of sulfanyl and piperazine groups on biological systems.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide
Uniqueness
The unique combination of bromophenyl, sulfanyl, fluoro, and phenylpiperazinyl groups in 2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrFN3OS/c25-18-6-9-21(10-7-18)31-17-24(30)27-19-8-11-23(22(26)16-19)29-14-12-28(13-15-29)20-4-2-1-3-5-20/h1-11,16H,12-15,17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPARCBNEUUMCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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